molecular formula C4H3BrO2 B1362460 Methyl 3-bromopropiolate CAS No. 23680-40-2

Methyl 3-bromopropiolate

Cat. No. B1362460
CAS RN: 23680-40-2
M. Wt: 162.97 g/mol
InChI Key: PITMUHRRCBFULF-UHFFFAOYSA-N
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Description

Methyl 3-bromopropionate is a chemical compound used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .


Synthesis Analysis

Methyl 3-bromopropionate is synthesized using methyl propiolate, silver nitrate, and N-bromosuccinimide . The reaction is carried out in acetone, and the product is obtained after filtration and distillation .


Molecular Structure Analysis

The molecular formula of Methyl 3-bromopropionate is C4H7BrO2 . Its molecular weight is 167.0 g/mol . The InChI key for this compound is KQEVIFKPZOGBMZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .


Physical And Chemical Properties Analysis

Methyl 3-bromopropionate is a slightly yellow liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 64-66 °C/18 mmHg (lit.) , and a density of 1.53 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Esters : Methyl 3-bromopropiolate is used in the preparation of various esters. For example, it is involved in the preparation of tert-butyl and ethyl 3-bromopropiolates, which are significant in bromination and halogenation processes (Leroy, 2003).

  • Synthesis of Oxazolines and Oxazolidines : Methyl 3-bromopropiolate reacts with β-amino alcohols to form oxazolines and oxazolidines. This reaction is crucial for synthesizing these compounds, which have applications in various chemical processes (Tikhomirov, Parafilova, & Eremeev, 1991).

  • Transesterification Processes : It is involved in transesterification reactions. This has implications in identifying components in mixtures of fatty esters, thereby playing a role in analytical chemistry and materials science (Coutts & Midha, 1969).

  • Synthesis of Benzoate Derivatives : Methyl 3-bromopropiolate is used in the synthesis of benzoate derivatives via the Diels–Alder reaction. This process is pivotal in organic synthesis and the development of new compounds (Shinohara et al., 2014).

  • such as the Diels–Alder reaction, conjugate addition, dehydrobromination, and ring-opening aromatization. This method is particularly effective for producing sterically hindered anthranilate derivatives (Shinohara et al., 2015).
  • Palladium-Mediated Reactions : Methyl 3-bromopropiolate participates in selective palladium-mediated reactions involving functionalized halides. This is significant in the field of organic chemistry for the synthesis of various substituted products (Rossi, Bellina, & Mannina, 1997).

Analytical Applications

  • Biomarker Detection : It is involved in the development of methods for detecting biomarkers. For instance, a gas chromatographic test uses 3-bromopropionic acid, a related compound, for quantifying biomarkers in human urine, highlighting its importance in health and safety monitoring (B'hymer & Cheever, 2004).

  • Structural Studies and Mechanistic Insights : Methyl 3-bromopropiolate is also used in structural and mechanistic studies in chemistry. For example, its use in the X-ray structure analysis of specific dehalogenases offers insights into novel hydration mechanisms and catalytic strategies (de Jong et al., 2004).

  • NMR Spectroscopy and Molecular Modelling : It plays a role in nuclear magnetic resonance (NMR) spectroscopy and molecular modelling studies, helping in the understanding of diastereotopic methylene hydrogen atoms and aiding in the assignment of NMR spectra (Tormena, Freitas, Rittner, & Abraham, 2002).

  • Electrochemical Applications : Finally, derivatives of methyl 3-bromopropiolate, such as cyano ester, have been identified for their potential in electrochemical applications, particularly in high voltage electrochemical double layer capacitors (Schütter, Passerini, Korth, & Balducci, 2017).

Safety And Hazards

Methyl 3-bromopropionate is considered hazardous . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

methyl 3-bromoprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITMUHRRCBFULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303911
Record name methyl 3-bromopropiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromopropiolate

CAS RN

23680-40-2
Record name Methyl bromopropylate
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Record name methyl 3-bromopropiolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromoprop-2-ynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
J Leroy - Tetrahedron letters, 1992 - Elsevier
… Diels-Alder reaction of furan with methyl 3-bromopropiolate: a route to methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate … The two epimers of methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate have been …
Number of citations: 28 www.sciencedirect.com
H Shinohara, M Sonoda, N Hayagane, S Kita… - Tetrahedron …, 2014 - Elsevier
… Initially, we examined a one-pot reaction using pentylfuran 1a and methyl 3-bromopropiolate 2. After the initial Diels–Alder reaction of 1a (0.6 mmol) with 2 (0.5 mmol) in toluene at reflux …
Number of citations: 9 www.sciencedirect.com
V Aragão, MG Constantino, A Beatriz, GV José da Silva - Molecules, 2005 - mdpi.com
… 2-Methylfuran (2) is commercially available, whereas the dienophile, methyl-3-bromopropiolate (3) had to be prepared by the reaction of methyl propiolate with N-bromosuccinimide in …
Number of citations: 11 www.mdpi.com
J Leroy - Synthetic communications, 1992 - Taylor & Francis
… In the course of a study on dienophilic properties of 3-halopropiolic esters, we needed methyl 3-bromopropiolate (2a). This compound has received only scarce attention in synthesis.' It …
Number of citations: 52 www.tandfonline.com
H Shinohara, M Sonoda, N Hayagane, S Kita… - Tetrahedron …, 2015 - Elsevier
… derivatives) via the Diels–Alder reaction using furans and methyl 3-bromopropiolate. … of 2-n-pentylfuran 1a (0.6 mmol) with methyl 3-bromopropiolate 2 (0.5 mmol) in toluene (2 mL) by …
Number of citations: 6 www.sciencedirect.com
P Chamberlain, AE Rooney - Tetrahedron Letters, 1979 - academia.edu
… This prompts us to report that bicyclic keto esters may be prepared using methyl 3-bromopropiolate 3'4 (1) as a carbomethoxyketene equivalent. (1) is a reactive dienophile and the …
Number of citations: 14 www.academia.edu
R Rossi, F Bellina, L Mannina - Tetrahedron, 1997 - Elsevier
… 3-alkoxycarbonyl substituted (cyclo)alkenyl triflates as well as methyl 3-bromopropiolate, were converted into the corresponding 3-methylthio or 3-phenylthio substituted products when …
Number of citations: 28 www.sciencedirect.com
C Zhang, ML Trudell - Tetrahedron, 1998 - Elsevier
… N-Boc-pyrrole (3a) 2., N-Methoxycarbonylpyrrole (3b)29N-acetylpyrrole (3c) 3, N-benzoylpyrrole (3d) 3~ and methyl 3-bromopropiolate (4a) 2s were prepared according to literature …
Number of citations: 18 www.sciencedirect.com
M Sonoda, A Ikeda, H Shinohara, N Hayagane… - Research on Chemical …, 2019 - Springer
… 5-Deuterio-2-(n-pentyl)furan (1-d 1 ) (0.6 mmol), methyl 3-bromopropiolate 2 (0.5 mmol), and toluene (1.5 mL) were added to a two-necked flask, and the mixture was stirred at reflux for …
Number of citations: 4 link.springer.com

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